

Physical properties and appearance of 4-(o-Tolylthio)butan-2-one

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Compound of Interest

Compound Name: 4-(o-Tolylthio)butan-2-one

Cat. No.: B15327070

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Technical Guide: 4-(o-Tolylthio)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental data for the physical and chemical properties of **4-(o-Tolylthio)butan-2-one**. The information presented herein is based on the general properties of analogous aryl thioethers and established principles of organic chemistry.

Introduction

4-(o-Tolylthio)butan-2-one is an organic compound featuring a butanone backbone substituted with a tolylthio group at the 4-position. The 'o-' (ortho) designation specifies that the methyl group on the tolyl ring is adjacent to the sulfur atom. This molecule belongs to the class of aryl thioethers, which are compounds of interest in medicinal chemistry and materials science due to the unique properties conferred by the sulfur linkage. This guide provides an indepth overview of the inferred physical properties, a probable synthetic route, and expected analytical characteristics of this compound.

Inferred Physical and Chemical Properties

While specific experimental values for **4-(o-Tolylthio)butan-2-one** are not available, the properties of similar aryl thioethers can be used for estimation. Aryl thioethers are generally



characterized as being less volatile and having higher melting points compared to their ether analogs due to the greater polarizability of the sulfur atom.[1]

Table 1: Estimated Physical and Chemical Properties of 4-(o-Tolylthio)butan-2-one

Property	Inferred Value <i>l</i> Description	Rationale / Comparison
Molecular Formula	C11H14OS	Based on structural components.
Molecular Weight	194.30 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid or low-melting solid.	Aryl halides and thioethers are often described as colorless liquids or crystalline solids.[2]
Odor	Likely to have a strong, potentially unpleasant odor.	Volatile thioethers are known for their strong, foul odors.[1]
Boiling Point	Higher than the analogous 4- (p-Tolyl)-2-butanone (Boiling Point: 243-244 °C).	Thioethers are generally less volatile than their corresponding ethers.[1]
Melting Point	Expected to be a low-melting solid or a liquid at room temperature.	Based on the properties of similar small organic molecules.
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone).	The nonpolar tolyl and butyl groups would dominate, leading to poor water solubility.
Density	Expected to be slightly denser than water (>1.0 g/mL).	Aryl halides, which share structural similarities, are often denser than water.[2]

Proposed Synthesis Protocol: Michael Addition

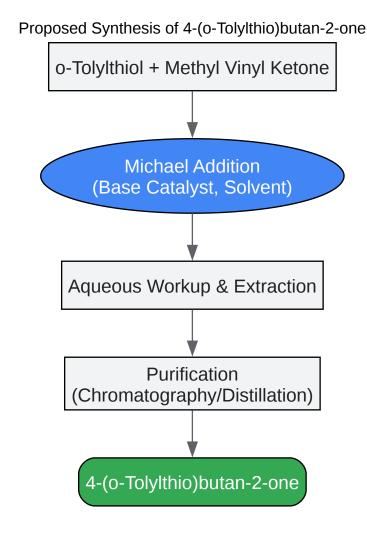


A plausible and efficient method for the synthesis of **4-(o-Tolylthio)butan-2-one** is the Michael addition of o-tolylthiol to methyl vinyl ketone. This reaction is a conjugate addition of a nucleophile (the thiolate) to an α,β -unsaturated carbonyl compound.[3][4]

General Experimental Protocol

- Materials: o-Tolylthiol, methyl vinyl ketone, a suitable base (e.g., triethylamine or sodium ethoxide), and a solvent (e.g., ethanol or tetrahydrofuran).
- Procedure:
 - In a round-bottom flask, dissolve o-tolylthiol in the chosen solvent.
 - Add a catalytic amount of the base to the solution to generate the o-tolylthiolate anion in situ.
 - Cool the mixture in an ice bath to control the exothermic reaction.
 - Slowly add methyl vinyl ketone dropwise to the stirred solution.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
 - Upon completion, quench the reaction with a mild acid (e.g., ammonium chloride solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or distillation to yield 4-(o-Tolylthio)butan-2-one.





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Caption: Proposed workflow for the synthesis of **4-(o-Tolylthio)butan-2-one**.

Expected Spectroscopic Characteristics

The structure of **4-(o-Tolylthio)butan-2-one** can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy



- C=O Stretch: A strong absorption peak is expected around 1715 cm⁻¹ characteristic of a ketone.
- C-S Stretch: A weaker absorption may be observed in the fingerprint region (around 600-800 cm⁻¹).
- Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Peaks will appear just below 3000 cm⁻¹.
- Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm)
 corresponding to the four protons on the ortho-substituted tolyl ring.
 - Methylene Protons (adjacent to S): A triplet around δ 3.0-3.3 ppm.
 - Methylene Protons (adjacent to C=O): A triplet around δ 2.7-3.0 ppm.
 - Methyl Protons (on tolyl group): A singlet around δ 2.3-2.5 ppm.
 - Methyl Protons (ketone): A singlet around δ 2.1-2.3 ppm.
- 13C NMR:
 - Carbonyl Carbon: A peak in the downfield region ($\delta > 200$ ppm).
 - \circ Aromatic Carbons: Several peaks in the δ 125-140 ppm range.
 - \circ Methylene Carbons: Peaks in the δ 30-50 ppm range.
 - \circ Methyl Carbons: Peaks in the δ 20-30 ppm range.

Conclusion



While specific experimental data for **4-(o-Tolylthio)butan-2-one** is not readily available, this technical guide provides a comprehensive overview based on the established chemistry of aryl thioethers. The proposed synthetic route via Michael addition offers a reliable method for its preparation. The inferred physical properties and expected spectroscopic data provide a solid foundation for researchers and drug development professionals working with this or structurally related compounds. Further experimental investigation is required to definitively characterize this molecule.

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